An In-depth Technical Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Fundamental Properties and Potential Applications
An In-depth Technical Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Fundamental Properties and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 55944-38-2). Due to the limited availability of published peer-reviewed literature on this specific molecule, this document synthesizes information from chemical databases and patent literature to offer insights into its structure, properties, and potential applications. A theoretical synthetic pathway and expected characterization data are presented to guide future research endeavors. The primary documented application for this compound is within deodorant compositions, suggesting a role in odor control. This guide is intended for researchers, scientists, and professionals in drug development and chemical industries who are interested in the unique spirocyclic thiazolidine scaffold.
Introduction and Chemical Identity
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a unique heterocyclic compound featuring a spirocyclic system that joins a thiazolidine ring with a piperidine ring. The presence of a carboxylic acid, a tertiary amine with a benzyl substituent, and a thioether linkage within this rigid three-dimensional structure suggests a potential for diverse chemical reactivity and biological activity. The spirocyclic nature of a molecule can impart conformational rigidity, which is often a desirable trait in the design of bioactive molecules as it can lead to higher binding affinity and selectivity for biological targets.
Despite its intriguing structure, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid remains a largely unexplored molecule in the public scientific literature. It is primarily available through chemical suppliers, and its main documented utility is found in the patent literature for deodorant compositions.[1]
Physicochemical and Computed Properties
A summary of the known and computed physicochemical properties of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is presented in Table 1. The experimental data is limited, with most properties being computationally predicted.
| Property | Value | Source |
| CAS Number | 55944-38-2 | Chemical Supplier Catalogs |
| Molecular Formula | C15H20N2O2S | Chemical Supplier Catalogs |
| Molecular Weight | 292.4 g/mol | Chemical Supplier Catalogs |
| Melting Point | 138-141 °C | Echemi |
| XLogP3 (Computed) | -0.4 | Echemi |
| Hydrogen Bond Donor Count (Computed) | 2 | Echemi |
| Hydrogen Bond Acceptor Count (Computed) | 5 | Echemi |
| Hazard Information | Irritant | Echemi |
Synthesis and Characterization: A Theoretical Approach
While no specific, experimentally validated synthesis for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been published in peer-reviewed journals, a plausible synthetic route can be proposed based on established methods for the synthesis of thiazolidine-4-carboxylic acids. The most common method involves the condensation of a ketone with cysteine or a related amino acid.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the thiazolidine ring, leading back to 1-benzylpiperidin-4-one and L-cysteine.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Synthetic Protocol
This protocol is theoretical and would require experimental optimization and validation.
Objective: To synthesize 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid from 1-benzylpiperidin-4-one and L-cysteine.
Materials:
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1-Benzylpiperidin-4-one
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L-Cysteine
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Methanol (or another suitable solvent)
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Triethylamine (or another non-nucleophilic base)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 1-benzylpiperidin-4-one (1 equivalent) in methanol.
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Addition of Reagents: To this solution, add L-cysteine (1 equivalent). Subsequently, add triethylamine (1.1 equivalents) to catalyze the reaction and neutralize any acidic byproducts.
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Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation:
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
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Causality behind Experimental Choices:
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Solvent: Methanol is a common solvent for such condensations as it can dissolve both the starting materials and facilitate the reaction.
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Base: Triethylamine acts as a catalyst for the imine formation and subsequent cyclization. It is non-nucleophilic and will not interfere with the desired reaction pathway.
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Inert Atmosphere: The use of an inert atmosphere is good practice to prevent potential oxidation of the thiol group in L-cysteine.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using the following spectroscopic methods:
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, multiplets for the piperidine ring protons, and signals for the protons on the thiazolidine ring, including the proton at the C3 position.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carboxylic acid carbon (around 170-180 ppm), the spiro carbon, aromatic carbons, and the aliphatic carbons of the piperidine and thiazolidine rings.
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IR (Infrared) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic portions of the molecule.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (292.4 g/mol ).
Potential Applications and Biological Context
The most concrete piece of information regarding the application of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid comes from a patent for deodorant compositions.[1]
Role in Deodorant Formulations
The patent lists the title compound among a series of oxazolidine- and thiazolidine-carboxylic acids that can be used in deodorant compositions.[1] While the exact mechanism of action is not detailed in the patent for this specific molecule, thiazolidine-4-carboxylic acid derivatives are known to be formed from the reaction of cysteine with aldehydes. This suggests a potential mechanism for odor control.
Human sweat is largely odorless until it is metabolized by skin microflora into volatile, odorous compounds, many of which are aldehydes and short-chain fatty acids. It is plausible that 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, or a related compound in equilibrium, could react with and sequester these malodorous aldehydes, thus neutralizing the odor.
Caption: Proposed mechanism of action in odor neutralization.
Conclusion and Future Outlook
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a structurally interesting molecule that is commercially available but lacks a significant body of published research. Its inclusion in patent literature for deodorant compositions provides a valuable clue to its potential utility and biological function.[1]
This technical guide has provided a summary of its known properties and has proposed a theoretical framework for its synthesis and characterization. Significant opportunities exist for future research to:
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Experimentally validate and optimize the proposed synthetic route.
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Perform a full spectroscopic characterization to confirm its structure.
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Investigate its efficacy and mechanism of action in odor neutralization.
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Explore other potential biological activities, given the prevalence of the spirocyclic and thiazolidine scaffolds in medicinal chemistry.
Further research into this and related compounds could lead to the development of novel active ingredients for the cosmetics industry and potentially uncover new therapeutic applications.
References
- Deodorant compositions. EP3727314B1. Google Patents.
Core Scaffold1-Thia-4,8-diazaspiro[4.5]decane
Key FeaturesThiazolidine Ring, Piperidine Ring, Spiro-center
Functional Groups8-Benzyl (Lipophilic), 3-Carboxylic Acid (Polar/Anchor)